molecular formula C9H7BrN2O3S3 B2676874 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1021079-53-7

2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2676874
CAS RN: 1021079-53-7
M. Wt: 367.25
InChI Key: LAULFNQIRSFGQB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The aromaticity of the thiophene ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

This compound is likely to share similar physical and chemical properties with other thiophene derivatives. Thiophene is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide, focusing on six unique applications:

Antimicrobial Agents

2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .

Anticancer Research

This compound has been explored for its potential anticancer properties. Studies have indicated that it can inhibit the proliferation of cancer cells by interfering with specific cellular pathways. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a candidate for further development as a chemotherapeutic agent .

Anti-inflammatory Applications

Research has shown that 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes. Enzyme inhibitors are crucial in the development of drugs for various diseases, including hypertension, diabetes, and neurodegenerative disorders. The specific enzyme targets and the mechanism of inhibition by this compound are areas of ongoing research .

Antioxidant Properties

The antioxidant potential of 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide has been investigated, showing that it can scavenge free radicals and reduce oxidative stress. This property is valuable in preventing cellular damage caused by oxidative stress, which is implicated in aging and various chronic diseases .

Material Science Applications

Beyond its biological applications, this compound has been explored in material science. Its unique chemical structure allows it to be used in the synthesis of novel materials with specific properties, such as conductivity and stability. These materials can be applied in the development of sensors, electronic devices, and other advanced technologies .

Pharmacokinetic Studies

Pharmacokinetic studies of this compound have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining the compound’s suitability as a drug candidate, ensuring it reaches the target site in the body at therapeutic concentrations without causing toxicity .

Neuroprotective Effects

Recent research has suggested that 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide may have neuroprotective effects. It has been shown to protect neuronal cells from damage caused by oxidative stress and excitotoxicity, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Therapeutic importance of synthetic thiophene - BMC Chemistry

properties

IUPAC Name

2-(5-bromothiophen-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3S3/c10-6-1-2-8(17-6)18(14,15)5-7(13)12-9-11-3-4-16-9/h1-4H,5H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAULFNQIRSFGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide

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